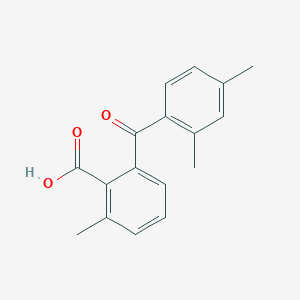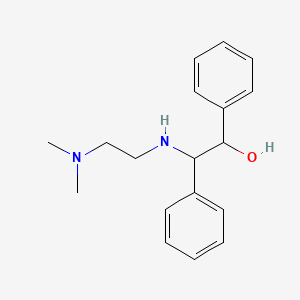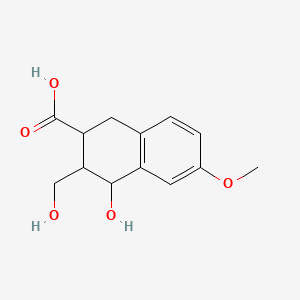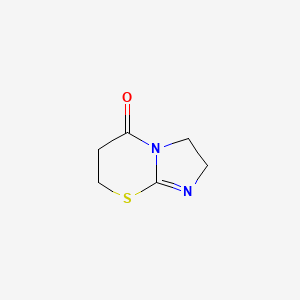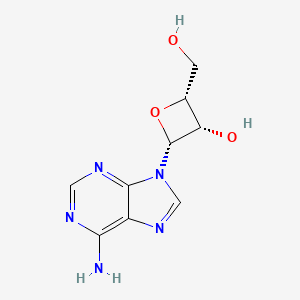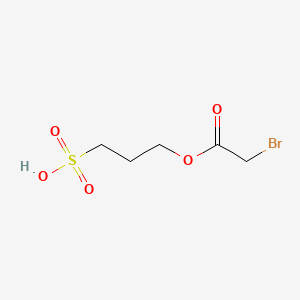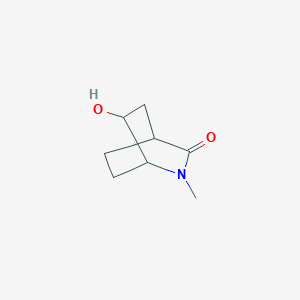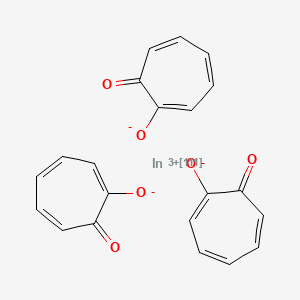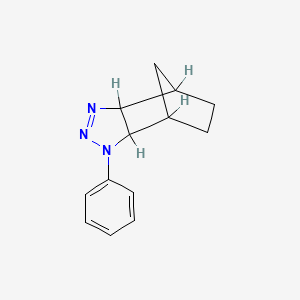
Cytidine, 3'-azido-2',3'-dideoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-2’,3’-Dideoxy-N4-methylcytidine is a nucleoside analog with structural similarities to both 3’-azido-3’-deoxythymidine and 2’,3’-dideoxycytidine. This compound has been shown to be a potent and selective inhibitor of human immunodeficiency virus type 1 in vitro .
Preparation Methods
The synthesis of 3’-Azido-2’,3’-Dideoxy-N4-methylcytidine involves multiple steps. The starting material is typically a nucleoside, which undergoes azidation at the 3’ position and deoxygenation at the 2’ and 3’ positions. The N4-methyl group is introduced through methylation reactions. Industrial production methods often involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
3’-Azido-2’,3’-Dideoxy-N4-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’-Azido-2’,3’-Dideoxy-N4-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and modifications.
Medicine: It has been investigated for its antiviral properties, particularly against human immunodeficiency virus type 1.
Industry: The compound is used in the development of antiviral drugs and other therapeutic agents
Mechanism of Action
The mechanism of action of 3’-Azido-2’,3’-Dideoxy-N4-methylcytidine involves its incorporation into the viral DNA by reverse transcriptase. Once incorporated, it terminates DNA elongation, thereby inhibiting viral replication. The compound selectively targets the reverse transcriptase enzyme of the human immunodeficiency virus, making it an effective antiviral agent .
Comparison with Similar Compounds
3’-Azido-2’,3’-Dideoxy-N4-methylcytidine is similar to other nucleoside analogs such as:
3’-Azido-3’-deoxythymidine: Both compounds inhibit human immunodeficiency virus reverse transcriptase but differ in their specific molecular structures.
2’,3’-Dideoxycytidine: This compound also inhibits viral replication but has different pharmacokinetic properties.
The uniqueness of 3’-Azido-2’,3’-Dideoxy-N4-methylcytidine lies in its specific structural modifications, which enhance its selectivity and potency as an antiviral agent .
Properties
CAS No. |
115913-78-5 |
|---|---|
Molecular Formula |
C10H14N6O3 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O3/c1-12-8-2-3-16(10(18)13-8)9-4-6(14-15-11)7(5-17)19-9/h2-3,6-7,9,17H,4-5H2,1H3,(H,12,13,18)/t6-,7+,9+/m0/s1 |
InChI Key |
UWWRTDIZTFXDNX-LKEWCRSYSA-N |
Isomeric SMILES |
CNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




